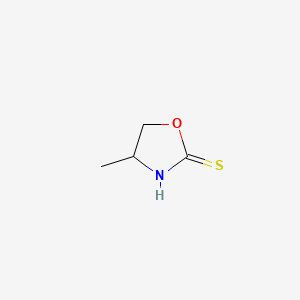
4-Methyl-1,3-oxazolidine-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1,3-oxazolidine-2-thione is a heterocyclic compound that belongs to the oxazolidine family It is characterized by a five-membered ring containing oxygen, nitrogen, and sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,3-oxazolidine-2-thione typically involves the cyclization of amino alcohols with carbon disulfide or ethyl carbonate under specific conditions. One common method includes the treatment of amino alcohols with carbon disulfide in the presence of a base, such as sodium hydroxide, to form the oxazolidine-2-thione ring . Another approach involves the use of ethyl carbonate under microwave-assisted conditions, which significantly reduces reaction times and improves yields .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high purity and yield. The use of microwave-assisted synthesis is also gaining popularity in industrial settings due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methyl-1,3-oxazolidine-2-thione undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions include various substituted oxazolidines and thiones, which can be further utilized in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
4-Methyl-1,3-oxazolidine-2-thione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Methyl-1,3-oxazolidine-2-thione involves its interaction with specific molecular targets and pathways. For instance, as an antimicrobial agent, it inhibits bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome, thereby preventing the formation of peptide bonds . This action is similar to that of other oxazolidinone antibiotics, such as linezolid .
Comparación Con Compuestos Similares
1,3-Oxazolidine-2-thione: Similar in structure but lacks the methyl group at the 4-position.
Oxazolidin-2-one: Contains an oxygen atom instead of sulfur, leading to different chemical properties and reactivity.
Thiazolidine-2-thione: Contains a sulfur atom in place of the oxygen atom in the ring, resulting in distinct biological activities.
Uniqueness: 4-Methyl-1,3-oxazolidine-2-thione is unique due to the presence of the methyl group at the 4-position, which influences its chemical reactivity and biological activity. This structural feature can enhance its effectiveness as a chiral auxiliary and its potential as an antimicrobial agent .
Propiedades
Número CAS |
54013-54-6 |
|---|---|
Fórmula molecular |
C4H7NOS |
Peso molecular |
117.17 g/mol |
Nombre IUPAC |
4-methyl-1,3-oxazolidine-2-thione |
InChI |
InChI=1S/C4H7NOS/c1-3-2-6-4(7)5-3/h3H,2H2,1H3,(H,5,7) |
Clave InChI |
QNUJAWVJHFZSNW-UHFFFAOYSA-N |
SMILES canónico |
CC1COC(=S)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


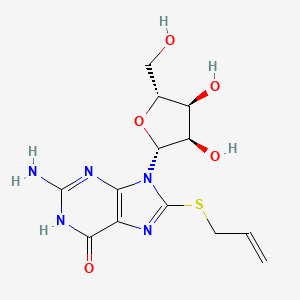
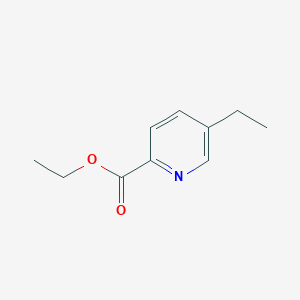
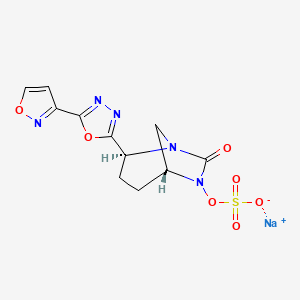
![2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-C]pyridine](/img/structure/B13910093.png)
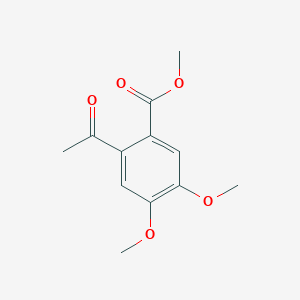
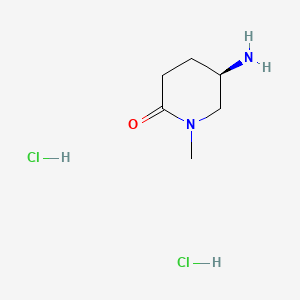
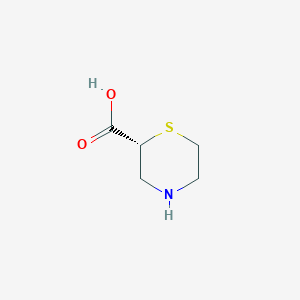
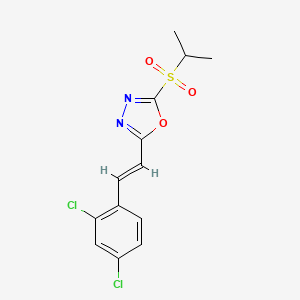

![2,2-Dimethyl-1-pyrrolo[3,2-b]pyridin-1-yl-propan-1-one](/img/structure/B13910122.png)
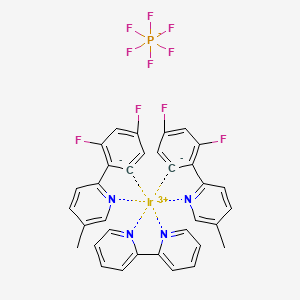
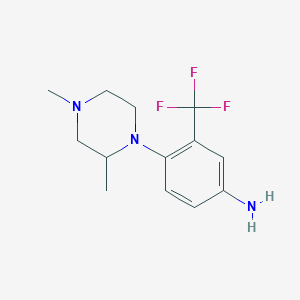
![4-[(4Z)-3-methyl-5-oxo-4-(1H-pyrrol-2-ylmethylidene)pyrazol-1-yl]benzoic acid](/img/structure/B13910147.png)
![6-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-5-ethyl-pyridine-2-carboxylic acid](/img/structure/B13910148.png)
